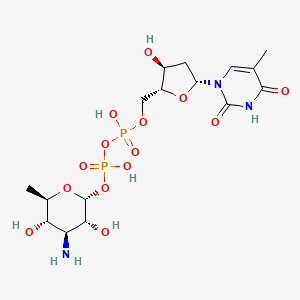
dTDP-3-amino-3,6-dideoxy-alpha-D-glucose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DTDP-3-amino-3,6-dideoxy-alpha-D-glucose is a dTDP-sugar having 3-amino-3,6-dideoxy-alpha-D-glucose as the sugar component. It derives from a dTDP-D-glucose. It is a conjugate acid of a dTDP-3-azaniumyl-3,6-dideoxy-alpha-D-glucose(1-).
Applications De Recherche Scientifique
Enzymatic Synthesis and Structural Analysis
- Enzymatic Roles and Structural Analysis: dTDP-3-amino-3,6-dideoxy-alpha-D-glucose is an unusual dideoxy sugar found in the O-antigens of various bacteria. It is part of a biosynthetic pathway involving enzymes like QdtC, a CoA-dependent N-acetyltransferase, and QdtB, a PLP-dependent aminotransferase. QdtC catalyzes the acetylation of the sugar amino group, and QdtB plays a role in the production of dTDP-Quip3NAc, as demonstrated through crystallographic studies (Thoden, Cook, Schäffer, Messner, & Holden, 2009); (Thoden, Schäffer, Messner, & Holden, 2009).
Biosynthetic Pathway Elucidation
- Biosynthesis in Bacteria: The biosynthesis of dTDP-alpha-D-Quip3NAc (dTDP-3-acetamido-3,6-dideoxy-alpha-D-glucose) in organisms like Thermoanaerobacterium thermosaccharolyticum involves multiple enzymes. These include transferase, dehydratase, isomerase, transaminase, and transacetylase, with the process revealing parallels to the biosynthesis of dTDP-alpha-D-Fucp3NAc in other bacteria. This pathway is crucial for the production of nucleotide-activated sugars found in bacterial cell surface layers and antibiotics (Pföstl, Zayni, Hofinger, Kosma, Schäffer, & Messner, 2008).
Application in Biochemical Engineering
- Engineering E. coli for Glycoside Synthesis: Escherichia coli has been engineered to produce dTDP-sugars like dTDP-4-amino 4,6-dideoxy-D-galactose and dTDP-3-amino 3,6-dideoxy-D-galactose, which are then used to conjugate with flavonoids. This modification allows the synthesis of novel compounds with potential biological activities, demonstrating the application in the production of unnatural compounds for pharmaceutical uses (Pandey, Parajuli, Chu, Darsandhari, & Sohng, 2015).
Structural Insights and Mechanistic Studies
- Structural and Functional Characterization: Studies have been conducted on enzymes like WlaRD from Campylobacter jejuni and QdtF from Providencia alcalifaciens, which are involved in the biosynthesis of sugars like dTDP-Qui3NFo. These studies provide insights into enzyme mechanisms, substrate specificity, and the roles of various amino acid residues in enzymatic reactions, contributing to our understanding of bacterial virulence and potential targets for antibiotics (Thoden, Goneau, Gilbert, & Holden, 2013); (Woodford, Thoden, & Holden, 2015).
Propriétés
Nom du produit |
dTDP-3-amino-3,6-dideoxy-alpha-D-glucose |
|---|---|
Formule moléculaire |
C16H27N3O14P2 |
Poids moléculaire |
547.34 g/mol |
Nom IUPAC |
[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C16H27N3O14P2/c1-6-4-19(16(24)18-14(6)23)10-3-8(20)9(31-10)5-29-34(25,26)33-35(27,28)32-15-13(22)11(17)12(21)7(2)30-15/h4,7-13,15,20-22H,3,5,17H2,1-2H3,(H,25,26)(H,27,28)(H,18,23,24)/t7-,8+,9-,10-,11+,12-,13-,15-/m1/s1 |
Clé InChI |
KVYJLJOGNUNRJK-HALQBZCBSA-N |
SMILES isomérique |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)N)O |
SMILES canonique |
CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)N)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R)-2-ethenoxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1262977.png)
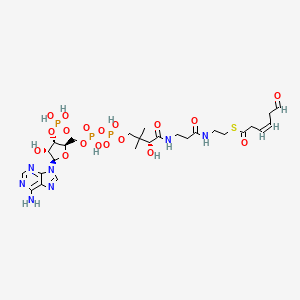
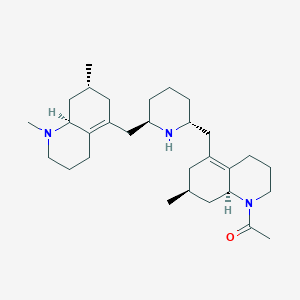
![(2R,4R,5S,6S)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride](/img/structure/B1262981.png)
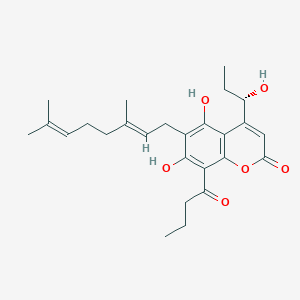
![1-(3-Carboxypropyl)-9-(dimethylamino)-2,2,4,11,11-pentamethyl-2,11-dihydronaphtho[2,3-g]quinolinium perchlorate](/img/structure/B1262986.png)
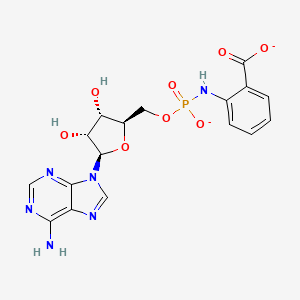
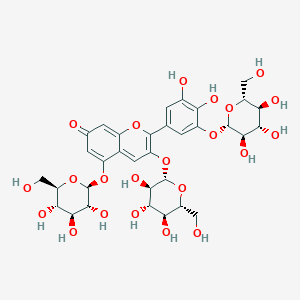
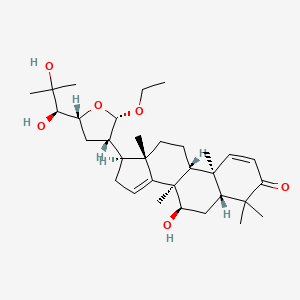
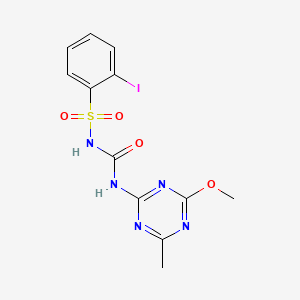
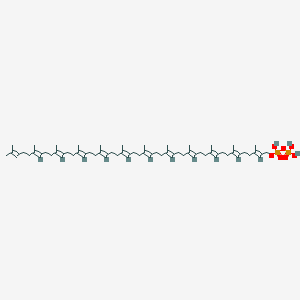

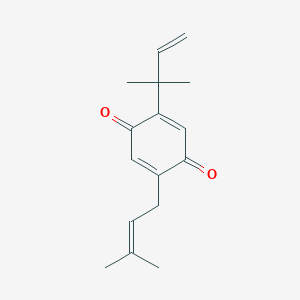
![4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1262999.png)